1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Overview
Description
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is a chemical compound that has garnered significant interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate typically involves a series of chemical reactions. One common synthetic route includes the reaction of 1H-pyrrole-2,5-dione with 6-aminohexylamine in the presence of trifluoroacetic acid. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (Akt).
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibiting a wide range of pharmacological activities, including antifibrotic properties. The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.
Biological Activity
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS No. 731862-92-3) is a compound that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C12H17F3N2O4 with a molecular weight of 310.27 g/mol. The compound is characterized by its high solubility in water and moderate lipophilicity, which influences its bioavailability and interaction with biological systems .
Biological Activity Overview
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione derivatives have shown various biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The biological activity is often linked to the structural features of the pyrrole ring and the side chains attached to it.
Anticancer Activity
Research indicates that pyrrole-2,5-dione derivatives can act as potential inhibitors of tyrosine kinases, which are critical in cancer cell proliferation and survival. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines by interacting with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2 .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | GI50 (M) | Mechanism |
---|---|---|---|
4-amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | 1.0 × 10⁻⁸ | EGFR Inhibition |
4-amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | 1.6 × 10⁻⁸ | VEGFR2 Inhibition |
4-amino-3-chloro-1H-pyrrole-2,5-dione | Colo-205 | 1.0 × 10⁻⁸ | Antioxidant Properties |
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinase Activity : By binding to ATP-binding domains in receptor tyrosine kinases.
- Membrane Interaction : They may intercalate into lipid bilayers and alter membrane dynamics, which can affect cell signaling pathways .
Anti-inflammatory Properties
Studies have also highlighted the anti-inflammatory potential of these compounds. For example, they have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
Table 2: Anti-inflammatory Activity
Compound | Cytokine Inhibited | IC50 (µg/mL) |
---|---|---|
Compound A | IL-6 | 50 |
Compound B | TNF-α | 40 |
Antimicrobial Activity
The antimicrobial properties of pyrrole derivatives have been investigated against various bacterial strains. The results indicate significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in treating infections .
Case Studies
Several case studies have explored the application of these compounds in clinical settings:
- Cancer Treatment : A study on the efficacy of pyrrole derivatives in animal models showed a significant reduction in tumor size when treated with specific derivatives compared to controls.
- Inflammatory Disorders : Clinical trials assessing the anti-inflammatory effects revealed that patients experienced reduced symptoms when treated with these compounds.
Properties
IUPAC Name |
1-(6-aminohexyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.C2HF3O2/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14;3-2(4,5)1(6)7/h5-6H,1-4,7-8,11H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQIUIPYPXTLRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725392 | |
Record name | Trifluoroacetic acid--1-(6-aminohexyl)-1H-pyrrole-2,5-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731862-92-3 | |
Record name | Trifluoroacetic acid--1-(6-aminohexyl)-1H-pyrrole-2,5-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-aminohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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